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carboxylic acid

Cat. No.: B1588842
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An In-depth Technical Guide to 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid: A Core
Scaffold for Modern Drug Discovery

Introduction: The Benzoxazolone Core as a
Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in
a multitude of biologically active compounds. These are termed "privileged structures” due to
their ability to bind to multiple, diverse biological targets. The 2-oxo-2,3-dihydro-1,3-
benzoxazole, or benzoxazolone, nucleus is a quintessential example of such a scaffold.[1] Its
rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make
it an ideal foundation for designing novel therapeutic agents. Derivatives of this core have
demonstrated a remarkable breadth of pharmacological activities, including analgesic, anti-
inflammatory, antimicrobial, and anticancer properties.[1][2]

This guide focuses on a key derivative: 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid.
The strategic placement of the carboxylic acid group at the 5-position transforms the core
scaffold into a highly versatile synthetic intermediate. This functional handle allows for
systematic chemical modifications, enabling researchers to construct extensive compound
libraries for structure-activity relationship (SAR) studies and lead optimization. This document
serves as a comprehensive technical resource for researchers, scientists, and drug
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development professionals, providing in-depth information on the properties, synthesis, and
application of this pivotal chemical building block.

Part 1: Physicochemical and Structural
Characterization

A thorough understanding of a compound's fundamental properties is the bedrock of its
application in research and development. This section details the identity, structure, and key
physicochemical characteristics of 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid.

Chemical Identity and Properties

Quantitative and qualitative data for the compound are summarized below for quick reference.

Property Value Reference(s)
CAS Number 65422-72-2 [3][4]1[5]
Molecular Formula CsHsNOa4 [5]

Molecular Weight 179.13 g/mol [5]

2-ox0-2,3-dihydro-1,3-

IUPAC Name ) )
benzoxazole-5-carboxylic acid
2-0x0-2,3-

Synonyms dihydrobenzo[d]oxazole-5- [4]
carboxylic acid

Physical Form Solid

Melting Point >297°C [4]

Purity Typically 298%

Storage Sealed in dry, 2-8°C

Chemical Structure

The structural formula and standard atom numbering for the benzoxazolone core are illustrated
below. This numbering is critical for the correct assignment of signals in spectroscopic analysis.
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Caption: Structure of the title compound.

Spectroscopic Profile and Elucidation Workflow

Confirming the identity and purity of a synthesized compound is a critical, non-negotiable step

in any chemical workflow. A standardized analytical process ensures data integrity and

confident structural assignment.

Caption: Standard workflow for NMR analysis.[6]

Below are the anticipated spectral characteristics for 2-oxo-2,3-dihydro-1,3-benzoxazole-5-

carboxylic acid, based on data from close structural analogs and established principles.[6][7]

Expected Chemical Shift /

Technique Feature

Frequency
1H NMR Carboxylic Acid (-COOH) 0 10-13 ppm (broad singlet)
Amide (-NH-) 0 ~11-12 ppm (broad singlet)

Aromatic Protons

0 7.0-8.0 ppm (doublets,
doublet of doublets)

13C NMR

Carbonyl Carbon (-C=0,

lactone)

4 ~150-160 ppm

Carboxylic Carbon (-COOH)

4 ~165-175 ppm

Aromatic Carbons

0 110-150 ppm

FT-IR

N-H Stretch

3100-3300 cm—?

O-H Stretch (Carboxylic Acid)

2500-3300 cm~t (broad)

C=0 Stretch (Lactone & Acid)

1680-1760 cm™1 (likely two
distinct peaks)

Mass Spec.

Molecular lon (M+)

m/z =179

Part 2: Synthesis and Reactivity
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The utility of a building block is defined by its accessibility and chemical versatility. This section
outlines a reliable synthetic approach to the title compound and discusses its reactivity.

Retrosynthetic Analysis

A logical retrosynthetic pathway simplifies the synthesis into manageable steps, starting from
commercially available precursors. The most direct approach involves the cyclization of a
substituted aminophenol.

Click to download full resolution via product page

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Protocol

This protocol describes a one-pot synthesis from 4-amino-3-hydroxybenzoic acid using a
carbonylating agent. The choice of 1,1'-Carbonyldiimidazole (CDI) is strategic; it is safer to
handle than phosgene and typically results in high-yield, clean reactions.

Reaction: 4-amino-3-hydroxybenzoic acid + CDI - 2-o0xo0-2,3-dihydro-1,3-benzoxazole-5-
carboxylic acid

Step-by-Step Methodology:

e Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, reflux condenser, and nitrogen inlet, suspend 4-amino-3-hydroxybenzoic acid (1.0
equivalent) in anhydrous tetrahydrofuran (THF).

» Reagent Addition: While stirring under a nitrogen atmosphere, add 1,1'-Carbonyldiimidazole
(CDI) (1.1 equivalents) portion-wise at room temperature. Causality: CDI acts as a phosgene
equivalent, facilitating the intramolecular cyclization. The reaction is performed under inert
gas to prevent moisture from quenching the highly reactive CDI.
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e Reaction: Heat the reaction mixture to reflux and monitor its progress using Thin Layer
Chromatography (TLC) until the starting material is consumed. Self-Validation: The
disappearance of the starting material spot and the appearance of a new, more polar product
spot on the TLC plate confirms the reaction is proceeding.

o Work-up: After completion, cool the mixture to room temperature and concentrate it under
reduced pressure to remove the THF.

 Acidification & Isolation: Add water to the residue, followed by slow acidification with 1M HCI
until the pH is approximately 2. The product will precipitate out of the solution.

« Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water
to remove any residual imidazole and salts, and dry under vacuum. If necessary, further
purification can be achieved by recrystallization from an appropriate solvent like
ethanol/water.[4]

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its potential for chemical modification. The carboxylic
acid is a versatile functional group that can be readily converted into a wide array of other
functionalities, including:

o Esters: Via Fischer esterification or reaction with alkyl halides under basic conditions.

o Amides: By coupling with primary or secondary amines using standard peptide coupling
reagents (e.g., HATU, EDC). This is the most common strategy for building compound
libraries.

o Acid Chlorides: Reaction with thionyl chloride or oxalyl chloride provides a highly reactive
intermediate for further transformations.[8]

Additionally, the N-H proton of the lactam can be alkylated or acylated, providing another vector
for exploring the chemical space around the core scaffold.

Part 3: Applications in Drug Discovery
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The benzoxazolone scaffold is a cornerstone of many medicinal chemistry programs. This
section explores its pharmacological significance and the role of the 5-carboxylic acid derivative
as a launchpad for new discoveries.

Pharmacological Profile of the Benzoxazolone Nucleus

The benzoxazolone core is implicated in a wide spectrum of biological activities. Its derivatives
have been extensively studied and reported to possess:

e Analgesic and Anti-inflammatory Activity: Often linked to the inhibition of prostaglandin
synthesis.[2] Some derivatives have shown potency comparable to or greater than aspirin
and indomethacin in preclinical models.[9]

» Antimicrobial and Antifungal Activity: The scaffold has been incorporated into agents effective
against various bacterial and fungal strains.[1][2]

e Anticancer Activity: Recent research has identified benzoxazole derivatives as potent
inhibitors of key cancer-related enzymes like VEGFR-2, which is crucial for tumor
angiogenesis.[10] Other studies have shown cytotoxicity against various cancer cell lines.[1]
[11]

o Serotonin (5-HT3) Receptor Antagonism: Certain benzoxazole carboxamides have been
identified as potent 5-HT3 antagonists, with potential applications in treating conditions like
irritable bowel syndrome.[12][13]

Utility in Lead Optimization Workflows

2-0x0-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid is an ideal starting point for a lead
optimization campaign. By systematically modifying the carboxylic acid group, researchers can
fine-tune a compound's pharmacological profile, including its potency, selectivity, and ADME
(Absorption, Distribution, Metabolism, and Excretion) properties.

Caption: Lead optimization workflow using the title compound.

Safety and Handling

Proper handling of all chemicals is paramount for laboratory safety. The following information is
derived from available safety data sheets.
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Hazard Information Details Reference(s)
GHS Pictogram GHSO07 (Exclamation Mark)

Signal Word Warning

Hazard Statements H302: Harmful if swallowed.

H315: Causes skin irritation.

[14][15]
(Isomer data)
H319: Causes serious eye
L [14][15]
irritation. (Isomer data)
H335: May cause respirator
Y P Y [14][15]

irritation. (Isomer data)

) P280: Wear protective
Precautionary Codes )
gloves/eye protection.

P305+P351+P338: IF IN
EYES: Rinse cautiously with

water.

Recommendations:

Always handle in a well-ventilated area or chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat,
and chemical-resistant gloves.

Avoid inhalation of dust and direct contact with skin and eyes.

Store in a cool, dry place in a tightly sealed container as recommended.

Conclusion

2-0x0-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid is more than just a chemical compound; it
is a strategic tool for innovation in drug discovery. Its robust physicochemical properties,
straightforward synthesis, and, most importantly, its versatile carboxylic acid handle make it an
invaluable building block for medicinal chemists. The proven pharmacological relevance of the
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benzoxazolone core ensures that derivatives synthesized from this intermediate are primed for
biological screening against a host of therapeutic targets. This guide provides the foundational
knowledge required for researchers to confidently incorporate this powerful scaffold into their
research and development programs, paving the way for the discovery of next-generation
therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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